2-Aminothiazole-4-carboxamide chemical properties
2-Aminothiazole-4-carboxamide chemical properties
An In-depth Technical Guide to 2-Aminothiazole-4-carboxamide: Chemical Properties and Applications
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][4][5] This technical guide focuses on 2-Aminothiazole-4-carboxamide, a key derivative, providing a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Core Chemical Properties
The fundamental chemical and physical properties of 2-aminothiazole-4-carboxylic acid, the parent compound to the carboxamide, are summarized below. These properties are crucial for understanding the reactivity, solubility, and handling of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂S | PubChem CID 1501882[6] |
| Molecular Weight | 144.15 g/mol | PubChem CID 1501882[6] |
| Melting Point | 171-181 °C | ChemicalBook[7] |
| IUPAC Name | 2-amino-1,3-thiazole-4-carboxylic acid | PubChem CID 1501882[6] |
| Canonical SMILES | C1=C(N=C(S1)N)C(=O)O | PubChem CID 1501882[6] |
Synthesis and Reactivity
The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method allows for the creation of a wide range of substituted thiazoles. The general workflow involves the condensation of an α-haloketone with a thiourea derivative.[8] For 2-aminothiazole-4-carboxamide and its ester precursors, the synthesis typically starts with an α-halo-γ-oxoalkanoate.
Caption: General workflow for the synthesis of 2-Aminothiazole-4-carboxamide.
The reactivity of 2-aminothiazole-4-carboxamide is characterized by its principal functional groups: the 2-amino group and the 4-carboxamide group. The exocyclic amino group is nucleophilic and can readily undergo reactions such as acylation or Schiff base formation.[4] The thiazole ring itself is relatively aromatic and stable, but the C-5 position can be susceptible to electrophilic substitution. The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and modification of these compounds. Below is a representative protocol for the synthesis of a 2-aminothiazole-4-carboxamide derivative, adapted from published literature.[8]
Synthesis of N-substituted 2-Aminothiazole-4-carboxamides
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Step 1: Synthesis of the Carboxylic Acid Intermediate.
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Commercially available ethyl 2-aminothiazole-4-carboxylate is hydrolyzed to 2-aminothiazole-4-carboxylic acid. This is typically achieved by refluxing the ester with a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[9]
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Step 2: Weinreb Amide Formation.
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To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM), a coupling agent (e.g., EDC.HCl, PyBOP), N,O-Dimethylhydroxylamine hydrochloride, and a non-nucleophilic base (e.g., DIPEA) are added.[8]
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The reaction mixture is stirred at room temperature for several hours (typically 16h) to form the Weinreb amide.
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The product is then isolated through aqueous workup and extraction with an organic solvent.
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Step 3: Conversion to Carboxamide.
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The purified Weinreb amide is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78°C).
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An appropriate nucleophile (e.g., ammonia or a primary/secondary amine) is added to the solution.
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The reaction is allowed to warm to room temperature and stirred for a few hours.
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The final carboxamide product is purified using standard techniques such as recrystallization or column chromatography.[8]
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Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]
Biological Activity and Signaling Pathways
Derivatives of 2-aminothiazole-4-carboxamide are prominent in drug discovery due to their potent antimicrobial properties. They have been extensively investigated as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.
Antitubercular Activity: Several studies have identified 2-aminothiazole-4-carboxylate derivatives as potent inhibitors of Mycobacterium tuberculosis.[8][9] One key target is the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[9] Inhibition of this enzyme disrupts the formation of the unique mycolic acids that are crucial components of the mycobacterial cell wall.
Antimicrobial and Antifungal Activity: Other derivatives have shown significant activity against multidrug-resistant bacterial strains and various fungi.[4][5] The proposed mechanism for some of these compounds is the inhibition of uridine diphosphate-N-acetylmuramate/l-alanine ligase (MurC), an enzyme involved in the early stages of peptidoglycan synthesis, which is essential for the bacterial cell wall.[4]
Caption: Inhibition of MurC ligase by a 2-aminothiazole derivative disrupts peptidoglycan synthesis.
Conclusion
2-Aminothiazole-4-carboxamide and its related derivatives represent a privileged scaffold in the development of new therapeutic agents. Their versatile synthesis, coupled with their significant biological activity against critical microbial targets, ensures their continued importance in medicinal chemistry. This guide provides a foundational understanding of their chemical properties and experimental considerations, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole-4-carboxylic acid | 40283-41-8 [chemicalbook.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
